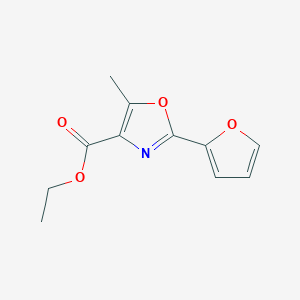
4-Methoxy-2,6-dimethylphenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is an organic compound with the molecular formula C10H11NOS. It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy and dimethyl groups on the aromatic ring. This compound is known for its applications in various fields, including synthetic chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2,6-dimethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxy-2,6-dimethylphenylamine in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.
- Purify the product through column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain the desired compound.
化学反应分析
Types of Reactions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thiourea and thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents. The reactions are often conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are performed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiourea and thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
科学研究应用
4-Methoxy-2,6-dimethylphenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling. It is also used in the development of fluorescent probes for biological imaging.
Medicine: Research has shown potential anticancer and antimicrobial properties. It is investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Methoxy-2,6-dimethylphenyl Isothiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and apoptosis in cancer cells is also a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and dimethyl groups, making it less specific in its interactions.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the dimethyl groups, leading to different reactivity and biological activity.
2,6-Dimethylphenyl Isothiocyanate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring. These functional groups enhance its reactivity and specificity in chemical and biological applications. The compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research.
属性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
2-isothiocyanato-5-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)11-6-13/h4-5H,1-3H3 |
InChI 键 |
VPGNLHGWQREYTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N=C=S)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


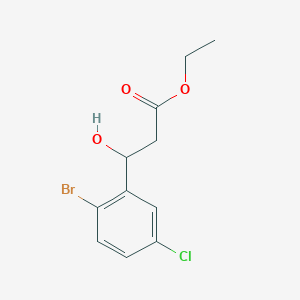
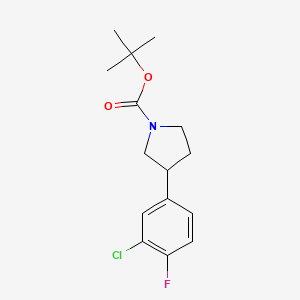
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
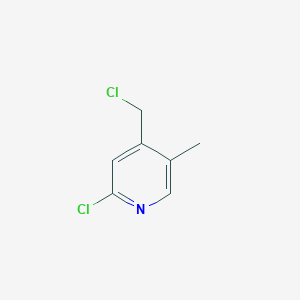
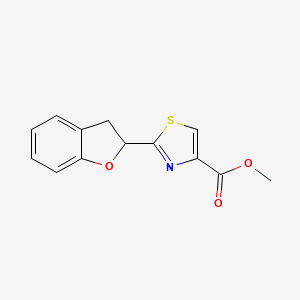
![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
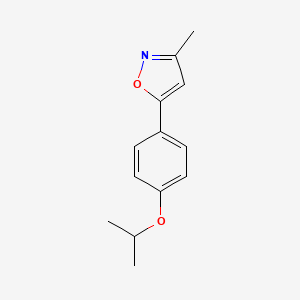
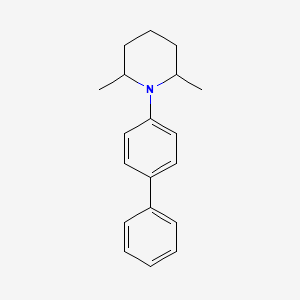
![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
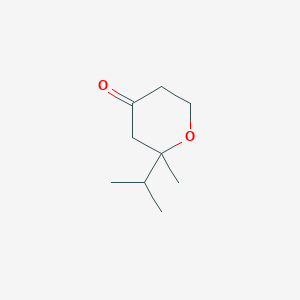
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
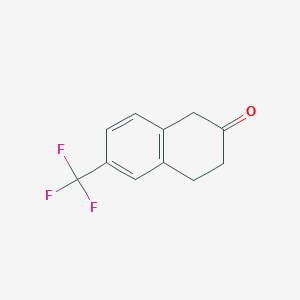
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
